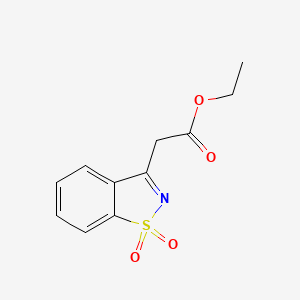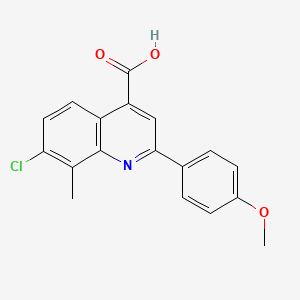
Ethyl 2-(3-benzyl-3-phenethylthioureido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esters are a class of organic compounds that are derived from carboxylic acids . They are frequently the source of flavors and aromas in many fruits and flowers . Benzoates, on the other hand, are the salts or esters of benzoic acid . They are often used as food preservatives .
Synthesis Analysis
Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . This process is known as esterification . Benzoates can be formed by the reaction of benzoic acid with an alcohol .Molecular Structure Analysis
The molecular structure of esters consists of a carbonyl group adjacent to an ether group . Benzoates, being esters of benzoic acid, share this structure .Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis
Esters are often characterized by pleasant, fruity odors . They are generally insoluble in water but soluble in organic solvents . The physical and chemical properties of a specific ester or benzoate would depend on its exact structure .Applications De Recherche Scientifique
Plant Hormone Research
Ethylene, a gaseous plant hormone, plays a crucial role in various physiological processes such as senescence, fruit ripening, and defense mechanisms. The study conducted by Dexter et al. (2008) examines the impact of pollination and wound-induced ethylene signals on the expression of benzoyl CoA:benzyl alcohol/phenylethanol benzoyltransferase (PhBPBT) in Petunia hybrida. PhBPBT is instrumental in synthesizing benzyl benzoate and phenylethyl benzoate, crucial for floral scent and plant defense. The research reveals that PhBPBT expression is intricately regulated by light, circadian rhythms, and ethylene in a tissue-specific manner, suggesting its involvement in defense-related processes in different plant parts in response to environmental cues (Dexter et al., 2008).
Anti-Juvenile Hormone Agents
Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate has been developed as an innovative anti-juvenile hormone (anti-JH) agent, demonstrating significant effects on the metamorphosis and pigmentation of silkworm larvae. These effects are indicative of JH-deficiency symptoms, highlighting the compound's potential in pest control and insect growth regulation (Ishiguro et al., 2003).
Polymer Science
In polymer science, the role of ethyl benzoate and similar compounds as "internal" and "external" bases in Ziegler-Natta catalyst systems for propene polymerization has been systematically studied. These studies help in understanding how internal ethyl benzoate prevents non-stereospecific active site formation, while external ethyl benzoate selectively inhibits non-stereospecific centers, influencing polymer properties and production (Busico et al., 1985).
Biocompatible Materials
In the development of biocompatible materials, novel self-associating poly(ethylene oxide)-block-poly(ε-caprolactone) (PEO-b-PCL) based block copolymers with functional side groups on the PCL block for drug delivery applications have been explored. These materials have potential in creating more efficient drug delivery systems due to their micelle-forming properties and functional side groups that can be tailored for specific therapeutic applications (Mahmud et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[benzyl(2-phenylethyl)carbamothioyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2S/c1-2-29-24(28)22-15-9-10-16-23(22)26-25(30)27(19-21-13-7-4-8-14-21)18-17-20-11-5-3-6-12-20/h3-16H,2,17-19H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBAJKSJXLKQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Chlorophenyl)piperazino]{6-[4-(trifluoromethyl)piperidino]-3-pyridinyl}methanone](/img/structure/B2465228.png)

![4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2465231.png)
![3-[5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2465232.png)

![N1-(2,4-difluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2465235.png)
![1,7-dimethyl-3-(2-oxopropyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465236.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2465239.png)
![2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid](/img/structure/B2465241.png)
![2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2465244.png)
![N-(2-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2465247.png)